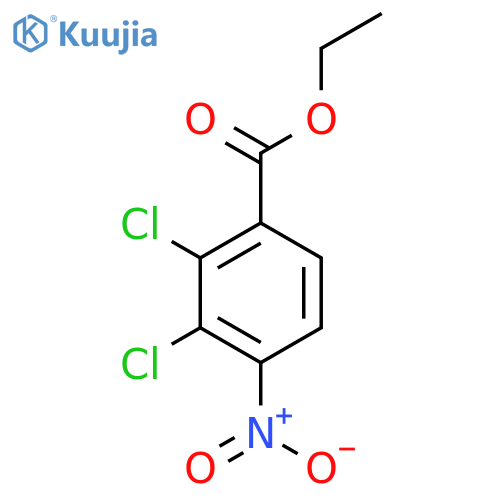Cas no 1807181-36-7 (Ethyl 2,3-dichloro-4-nitrobenzoate)

1807181-36-7 structure
商品名:Ethyl 2,3-dichloro-4-nitrobenzoate
CAS番号:1807181-36-7
MF:C9H7Cl2NO4
メガワット:264.062180757523
CID:4708078
Ethyl 2,3-dichloro-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,3-dichloro-4-nitrobenzoate
-
- インチ: 1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
- InChIKey: YSLHQAFEPWZHQT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C(=O)OCC)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 281
- トポロジー分子極性表面積: 72.1
Ethyl 2,3-dichloro-4-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006409-1g |
Ethyl 2,3-dichloro-4-nitrobenzoate |
1807181-36-7 | 97% | 1g |
1,160.00 USD | 2021-06-21 |
Ethyl 2,3-dichloro-4-nitrobenzoate 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1807181-36-7 (Ethyl 2,3-dichloro-4-nitrobenzoate) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
